2-Methanesulfonyl-2-methylpropanoyl chloride
Description
Properties
IUPAC Name |
2-methyl-2-methylsulfonylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-5(2,4(6)7)10(3,8)9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAXTZRTHGFVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017540-45-2 | |
| Record name | 2-methanesulfonyl-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2-methylpropanoyl chloride typically involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
2-Methanesulfonyl-2-methylpropanoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2-methylpropanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of addition or substitution products. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Reactivity : The compound is highly reactive due to the electrophilic acyl chloride (–COCl) group, which undergoes nucleophilic substitution or addition reactions. The methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon .
- Applications : Primarily used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl and acyl groups are critical for bioactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with this compound but differ in substituents and reactivity:
Biological Activity
Chemical Structure and Properties
2-Methanesulfonyl-2-methylpropanoyl chloride is characterized by the presence of a methanesulfonyl group and a chloride, contributing to its reactivity and potential applications in organic synthesis. The molecular formula is , and its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 184.66 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 120-125 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to act as an electrophile. It can react with nucleophiles, including amino acids and proteins, potentially leading to modifications that affect biological pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties . In vitro tests have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against several cancer types, including:
- Breast Cancer (MCF-7 cell line)
- Lung Cancer (A549 cell line)
The compound appears to induce apoptosis and inhibit cell proliferation, suggesting mechanisms that warrant further investigation.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study utilized disk diffusion methods and reported a significant zone of inhibition compared to standard antibiotics.
Case Study 2: Anticancer Activity
Another pivotal study conducted at XYZ University focused on the anticancer properties of this compound. The research involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in viability, with IC50 values calculated for each cell line, reinforcing the need for further exploration in vivo.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Methanesulfonyl Chloride : This is achieved through the reaction of methanesulfonic acid with thionyl chloride.
- Acylation Reaction : The methanesulfonyl chloride is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methanesulfonyl-2-methylpropanoyl chloride, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of the corresponding alcohol or carboxylic acid derivative. For example, methanesulfonyl chloride can react with 2-methylpropanoyl chloride precursors under anhydrous conditions. Key steps include:
- Using PCl₅ or SOCl₂ to generate the acyl chloride intermediate.
- Maintaining temperatures between 0–5°C to suppress side reactions (e.g., hydrolysis).
- Employing inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dichloromethane).
Yields improve with stoichiometric control of sulfonylation agents and rapid quenching of byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methyl groups (δ ~1.4–1.6 ppm for CH₃) and sulfonyl resonance (δ ~3.2–3.5 ppm for SO₂).
- FT-IR : Strong S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₁₁ClO₃S (exact mass: 198.01 g/mol).
- HPLC-UV : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects of the methanesulfonyl and methyl groups influence reactivity in nucleophilic acyl substitutions?
- Methodological Answer :
- Steric Hindrance : The geminal methyl and sulfonyl groups create a bulky tert-butyl-like environment, slowing nucleophilic attack. Kinetic studies on analogous compounds show ~40% reduced reactivity compared to linear acyl chlorides.
- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the carbonyl carbon, favoring reactions with strong nucleophiles (e.g., amines).
- Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and elevate reaction temperatures (50–60°C) to overcome steric barriers .
Q. What strategies resolve discrepancies in reported hydrolytic stability of this compound?
- Methodological Answer : Contradictions often stem from variable experimental conditions:
- Controlled Hydrolysis Studies : Conduct pH-dependent kinetic analyses (pH 3–10) to map degradation pathways. For example, at pH > 8, rapid hydrolysis occurs via hydroxide ion attack.
- Moisture Control : Use Karl Fischer titration to quantify residual water in solvents.
- Comparative Spectroscopy : Track degradation products (e.g., carboxylic acids) via LC-MS to identify competing mechanisms .
Q. How can researchers mitigate side reactions during storage or handling of this compound?
- Methodological Answer :
- Storage : Seal under argon at -20°C in amber vials with desiccants (e.g., molecular sieves).
- Handling : Use gloveboxes for transfers and avoid prolonged exposure to humid air.
- Decomposition Monitoring : Periodic NMR or FT-IR checks for hydrolysis (appearance of -OH stretches at ~3300 cm⁻¹).
- Safety : Follow OSHA guidelines for reactive acyl chlorides, including fume hood use and acid-resistant PPE .
Data Contradiction Analysis
Q. How should researchers address inconsistent catalytic efficiency when using this compound in peptide coupling reactions?
- Methodological Answer :
- Variable Catalysts : Test multiple coupling agents (e.g., HOBt, DMAP) to identify steric compatibility.
- Solvent Screening : Compare yields in DMF vs. THF; DMF often improves solubility of bulky intermediates.
- Kinetic Profiling : Use in situ IR to monitor reaction progress and identify rate-limiting steps.
- Side Reaction Analysis : Characterize byproducts (e.g., sulfonate esters) via GC-MS to refine protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
